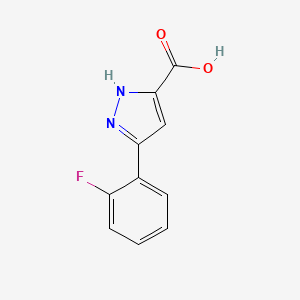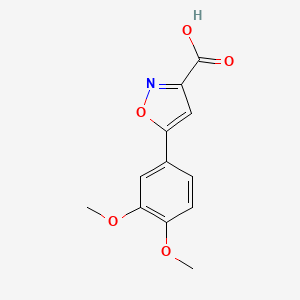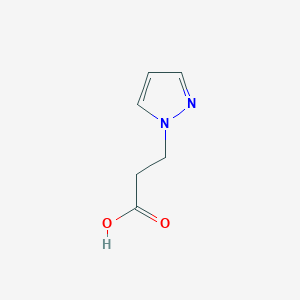
tert-ブチル(メシチルスルホニル)オキシカルバメート
概要
説明
Synthesis Analysis
The synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate-related compounds often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in methanol-water mixtures, utilizing sodium benzenesulfinate and formic acid. This process yields sulfones that behave as N-(Boc)-protected nitrones, which upon reaction with organometallics, give N-(Boc)hydroxylamines. These chemical transformations highlight their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-Butyl (mesitylsulfonyl)oxycarbamate and its derivatives showcases strong interactions between the sulfonyl group and the thiadiazole ring in related compounds, indicating a distorted arrangement around the sulfur atom (Pedregosa et al., 1996).
Chemical Reactions and Properties
tert-Butyl (mesitylsulfonyl)oxycarbamate compounds engage in various chemical reactions, such as the asymmetric Mannich reaction, which is crucial for the synthesis of chiral amino carbonyl compounds. These reactions underscore the compound's versatility in facilitating the synthesis of complex organic molecules with high specificity and yield (Yang, Pan, & List, 2009).
Physical Properties Analysis
While specific studies detailing the physical properties of tert-Butyl (mesitylsulfonyl)oxycarbamate were not found, related research on tert-butyl-based compounds suggests that the incorporation of the tert-butyl group can significantly influence the lipophilicity and metabolic stability of bioactive compounds. These findings provide insights into how tert-butyl derivatives, like tert-Butyl (mesitylsulfonyl)oxycarbamate, may exhibit unique physical properties relevant to their potential applications (Westphal et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-Butyl (mesitylsulfonyl)oxycarbamate derivatives, such as their reactivity towards carbon dioxide and the ability to undergo chemoselective transformations, highlight the compound's functional versatility. For example, the N-tert-butyldimethylsilyloxycarbonyl group, a related silyl carbamate, demonstrates significant reactivity with a variety of electrophiles, illustrating the potential chemical behaviors of tert-Butyl (mesitylsulfonyl)oxycarbamate under various conditions (Sakaitani & Ohfune, 1990).
科学的研究の応用
エナンチオ選択的アジリジン化
この化合物は、α、β-不飽和アルデヒドのエナンチオ選択的アジリジン化に有用な試薬です 。エナンチオ選択的アジリジン化は、様々な医薬品や天然物の合成において重要なプロセスであり、この化合物は、このプロセスにおいて重要な役割を果たします。
他の化合物の合成
tert-ブチル(メシチルスルホニル)オキシカルバメートは、他の化合物の合成に使用できます。例えば、2,4,6-トリメチルアニリンとO-メシチレンスルホニルヒドロキシルアミンの合成に使用できます .
研究開発
その独自の特性により、この化合物は、有機化学の分野における研究開発で頻繁に使用されます。実験室では、その特性や潜在的な用途を研究するために使用されています .
HPLC分析
この化合物は、簡単な条件で逆相(RP)HPLC法によって分析できます。移動相には、アセトニトリル(MeCN)、水、リン酸が含まれます 。これは、化合物の分離と特定のための分析化学において有用になります。
製薬業界
様々な医薬品の合成における役割を考えると、この化合物は製薬業界において非常に興味深いものです。医薬品の開発と生産に使用されています .
化学産業
化学産業では、この化合物は他の化学物質の製造に使用されます。その独自の特性により、幅広い化学物質の製造において貴重な資産となっています .
Safety and Hazards
“tert-Butyl (mesitylsulfonyl)oxycarbamate” is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .
生化学分析
Biochemical Properties
Tert-Butyl (mesitylsulfonyl)oxycarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly useful in the enantioselective aziridination of α,β-unsaturated aldehydes, where it acts as a reagent. This interaction involves the formation of aziridine rings, which are important intermediates in the synthesis of various biologically active compounds . The compound’s interaction with enzymes and proteins facilitates the formation of these rings, making it a valuable tool in organic synthesis.
Cellular Effects
Tert-Butyl (mesitylsulfonyl)oxycarbamate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make tert-Butyl (mesitylsulfonyl)oxycarbamate a compound of interest in biochemical research .
Molecular Mechanism
The molecular mechanism of tert-Butyl (mesitylsulfonyl)oxycarbamate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular processes. The compound’s ability to form stable complexes with biomolecules is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (mesitylsulfonyl)oxycarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation products may form, which can alter the compound’s effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of tert-Butyl (mesitylsulfonyl)oxycarbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. Studies have shown that the compound’s impact on cellular function can be dose-dependent, with threshold effects observed at specific concentrations . It is important to carefully control the dosage to avoid potential toxicity.
Metabolic Pathways
Tert-Butyl (mesitylsulfonyl)oxycarbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic activity. Understanding the metabolic pathways of tert-Butyl (mesitylsulfonyl)oxycarbamate is essential for optimizing its use in biochemical research .
Transport and Distribution
The transport and distribution of tert-Butyl (mesitylsulfonyl)oxycarbamate within cells and tissues are important factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
Tert-Butyl (mesitylsulfonyl)oxycarbamate exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of tert-Butyl (mesitylsulfonyl)oxycarbamate is crucial for elucidating its role in cellular processes .
特性
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMDSNGINQNHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189588 | |
| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36016-39-4 | |
| Record name | [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36016-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)




![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)
![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)


